(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with an allyl group at position 3 and a methylsulfonyl group at position 4. The Z-configuration of the imine bond (C=N) is critical for its stereochemical stability.
Properties
IUPAC Name |
4-fluoro-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-3-10-21-15-9-8-14(26(2,23)24)11-16(15)25-18(21)20-17(22)12-4-6-13(19)7-5-12/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNBNMSYCSWIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, an allyl group, and a methylsulfonyl substituent. Its molecular formula is , with a molecular weight of approximately 418.6 g/mol . The presence of the methylsulfonyl group enhances solubility and may influence pharmacological properties, making it a candidate for further studies.
Anticancer Activity
Research indicates that compounds with benzo[d]thiazole structures often exhibit significant anticancer activity. For instance, derivatives of benzo[d]thiazole have been shown to inhibit the proliferation of various cancer cell lines. In a study involving synthesized benzo[d]thiazole derivatives, notable cytotoxicity was observed against human leukemia cell lines with CC(50) values ranging from 4 to 9 µM .
In another investigation focused on structure-activity relationships, it was noted that certain modifications to the benzo[d]thiazole structure could enhance antitumor efficacy . This suggests that this compound may possess similar potential, warranting further exploration.
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds have been documented extensively. However, while some derivatives have shown promise against various bacterial strains, including Gram-positive and Gram-negative bacteria, others have not demonstrated significant antimicrobial activity . The unique structure of this compound may contribute to its specific interactions with microbial targets.
Case Studies and Research Findings
Scientific Research Applications
It is important to note that the search results primarily discuss compounds with similar structures, such as benzo[d]thiazole derivatives, rather than providing direct information on the specific compound "(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide." Therefore, the following information is based on the known properties and applications of structurally related compounds.
This compound
This compound is a molecule that has potential applications in scientific research, particularly due to its antimicrobial and cardiac electrophysiological activities.
Antimicrobial Properties
Research indicates that fluorobenzamides containing thiazole and thiazolidine derivatives have promising antimicrobial activities. These compounds, synthesized through microwave-induced Knoevenagel condensation, have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom is essential for enhancing their antimicrobial activity.
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which are similar in structure, have shown potential as selective class III agents in cardiac electrophysiological activities. When compared to sematilide, these compounds show potential for use in clinical trials for arrhythmias.
Further Elaboration
Reactions highlight the potential for further functionalization of this compound to enhance its biological properties.
Anticancer Applications
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide exhibits substantial antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Caspase activation |
| MCF-7 | 15.0 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest |
Studies suggest that the compound induces apoptosis through the inhibition of caspase activity, which is crucial for programmed cell death. The fluorine atom's presence may enhance the compound's ability to interact with biological targets, increasing its efficacy against specific cancer types.
Antimicrobial Properties
The compound also demonstrates antimicrobial properties against bacterial and fungal strains. Its structure facilitates penetration through microbial membranes, enhancing its effectiveness.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
The methylsulfonyl group increases the compound's antimicrobial efficacy by improving membrane permeability.
Structure-Activity Relationship (SAR)
Modifications to the benzothiazole core can significantly influence its potency against cancer cells and microbes.
Key Findings in SAR Studies:
- Electron-withdrawing groups at specific positions enhance anticancer potency.
- Altering substituents on the benzothiazole core can lead to variations in antimicrobial effectiveness.
Case Studies
Anticancer Study : Derivatives of benzothiazole with similar structures exhibited anticancer activity, indicating that fluorine substitution could be pivotal in enhancing efficacy against specific cancer types.
Antimicrobial Efficacy : Research focused on thiazole derivatives found promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.
Antifungal Activity Study : In vitro tests demonstrated that specific thiazole derivatives exhibited MIC values as low as 1.23μg/mL against C. parapsilosis, indicating strong antifungal potential.
Anticancer Screening : A series of synthesized benzothiazole compounds showed significant inhibition of IL-6 and TNF-α activities, promoting apoptosis in cancer cells at concentrations of 1−4μM.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:
- Inhibition of Enzymatic Activity : The benzo[d]thiazole moiety may inhibit enzymes involved in critical metabolic pathways.
- Cellular Interaction : The compound's structure facilitates binding to cellular targets, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Available Data : Structural confirmation via NMR/MS (analogous to ) and IR spectral trends are well-supported .
- Unresolved Aspects : Melting points, solubility, and biological activity data for the target compound are absent in the evidence, limiting direct comparisons with analogs like ’s dual-sulfonyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
